Cas no 361469-73-0 (N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide)

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide
- F0325-0112
- AKOS024575365
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
- SR-01000424488-1
- EU-0037259
- AB00667216-01
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
- SR-01000424488
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
- 361469-73-0
- Benzamide, N-[4-(4-bromophenyl)-2-thiazolyl]-2-[[(4-methylphenyl)sulfonyl]amino]-
-
- Inchi: 1S/C23H18BrN3O3S2/c1-15-6-12-18(13-7-15)32(29,30)27-20-5-3-2-4-19(20)22(28)26-23-25-21(14-31-23)16-8-10-17(24)11-9-16/h2-14,27H,1H3,(H,25,26,28)
- InChI Key: KMAGQDFHWRWQFB-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(Br)C=C2)=CS1)(=O)C1=CC=CC=C1NS(C1=CC=C(C)C=C1)(=O)=O
Computed Properties
- Exact Mass: 526.99730g/mol
- Monoisotopic Mass: 526.99730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 731
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125Ų
- XLogP3: 5.9
Experimental Properties
- Density: 1.564±0.06 g/cm3(Predicted)
- pka: 6.99±0.50(Predicted)
N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0325-0112-40mg |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0325-0112-50mg |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0325-0112-5mg |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0325-0112-25mg |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0325-0112-100mg |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0325-0112-10μmol |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0325-0112-30mg |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0325-0112-2μmol |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0325-0112-20μmol |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0325-0112-5μmol |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide |
361469-73-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide Related Literature
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Additional information on N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide
Comprehensive Overview of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide (CAS No. 361469-73-0)
N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide (CAS No. 361469-73-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its thiazole and benzamide moieties, is often explored for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. Researchers are increasingly interested in its potential as a lead compound for drug development, especially in areas such as oncology and inflammation.
The molecular structure of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide features a 4-bromophenyl group attached to a thiazole ring, which is further linked to a benzamide scaffold with a 4-methylbenzenesulfonamido substituent. This intricate arrangement contributes to its high specificity and binding affinity, making it a subject of interest in structure-activity relationship (SAR) studies. The presence of the bromine atom also enhances its reactivity, enabling further derivatization for optimized pharmacological profiles.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapies. N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide aligns with this trend, as its mechanism of action is being investigated for potential applications in kinase inhibition and signal transduction modulation. These areas are particularly relevant to cancer research, where aberrant signaling pathways are a hallmark of disease progression. The compound's ability to interfere with specific protein-protein interactions makes it a promising candidate for further preclinical evaluation.
Another area of growing interest is the compound's potential role in anti-inflammatory therapies. With chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease on the rise, researchers are actively seeking compounds that can selectively target inflammatory mediators. The sulfonamido group in N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide is known to exhibit anti-inflammatory properties, which could be harnessed for therapeutic benefit. Preliminary studies suggest that this compound may inhibit key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), though further validation is required.
From a synthetic chemistry perspective, the compound's CAS No. 361469-73-0 serves as a critical identifier for researchers and manufacturers. Its synthesis typically involves multi-step organic reactions, including amide coupling and sulfonylation, which are well-documented in the literature. The 4-bromophenyl moiety is often introduced via palladium-catalyzed cross-coupling reactions, highlighting the importance of modern synthetic methodologies in accessing such complex structures. These synthetic routes are not only valuable for academic research but also for industrial-scale production, where reproducibility and yield optimization are paramount.
The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are also under scrutiny, as these factors directly influence its bioavailability and pharmacokinetic profile. Given the increasing emphasis on drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters, N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide is being evaluated for its suitability as a drug candidate. Computational modeling and in vitro assays are often employed to predict its behavior in biological systems, reducing the need for extensive animal testing.
In the context of green chemistry and sustainable drug development, researchers are exploring eco-friendly synthetic routes for compounds like N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide. This aligns with global trends toward reducing the environmental impact of pharmaceutical manufacturing. Catalytic methods, solvent-free reactions, and biodegradable reagents are some of the strategies being investigated to improve the sustainability profile of this and similar compounds.
As the scientific community continues to unravel the potential of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide, its relevance in both academic and industrial settings is expected to grow. Whether as a tool compound for mechanistic studies or a scaffold for drug discovery, this molecule exemplifies the intersection of chemistry and biology in modern research. Future directions may include combinatorial chemistry approaches to generate analogs with enhanced potency and selectivity, further solidifying its place in the pharmaceutical landscape.
361469-73-0 (N-4-(4-bromophenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonamido)benzamide) Related Products
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)



